molecular formula C27H21BrN2O4 B2587439 (2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1998598-61-0

(2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2587439
CAS RN: 1998598-61-0
M. Wt: 517.379
InChI Key: UQVWHLBISUQXLF-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C27H21BrN2O4 and its molecular weight is 517.379. The purity is usually 95%.
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Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

A study by Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ demonstrates greater single photon quantum efficiency than other esters and has sufficient sensitivity for multiphoton-induced photolysis, making it suitable for in vivo applications. Its enhanced solubility and low fluorescence underscore its potential as a caging group for biological messengers, hinting at its utility in controlled release and protection of sensitive molecular entities in biological research (Fedoryak & Dore, 2002).

Scaffold for Antimicrobial Drugs

Another study highlighted the significance of derivatives of 3-Quinolin-4-one propanoic acids, which share molecular similarities with fluoroquinolone antibiotics. These compounds are considered prospective scaffolds for creating new antimicrobial drugs. The research underscores the importance of analytical methods for quality control of promising active pharmaceutical ingredients among these derivatives, contributing to the search for new antibiotics in response to the rise of microbial resistance (Zubkov et al., 2016).

Fluorescent Brightening Agents

Rangnekar and Shenoy (1987) explored the synthesis of 2-Aryl-6-substituted quinolines and their application as fluorescent brightening agents. This study signifies the role of quinoline derivatives in enhancing the brightness of materials, indicating their potential in material sciences and industrial applications related to fluorescence (Rangnekar & Shenoy, 1987).

Antiviral and Cytotoxic Activities

Research by Selvam et al. (2010) on the synthesis and evaluation of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives for their antiviral and cytotoxic activities revealed the potential of these compounds against HIV, HSV, and vaccinia viruses. This underscores the therapeutic potential of quinoline derivatives in antiviral drug development (Selvam et al., 2010).

properties

IUPAC Name

(2R)-3-(5-bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O4/c28-23-12-11-16(25-21(23)10-5-13-29-25)14-24(26(31)32)30-27(33)34-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-13,22,24H,14-15H2,(H,30,33)(H,31,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWHLBISUQXLF-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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